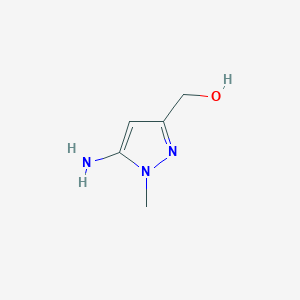
(5-amino-1-methyl-1H-pyrazol-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-amino-1-methyl-1H-pyrazol-3-yl)methanol” is a type of 5-amino-pyrazole . 5-Amino-pyrazoles are potent reagents in organic and medicinal synthesis . They are fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as “this compound”, can be achieved via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .科学的研究の応用
Eco-friendly Synthesis Strategy
A study by Mabrouk et al. (2020) developed an eco-friendly synthesis strategy for new heterocyclic pyrazolic carboxylic α-amino esters derivatives, including compounds similar to "(5-amino-1-methyl-1H-pyrazol-3-yl)methanol". This research focused on using computational study methods for the synthesis reaction of new pyrazolyl α-amino esters derivatives, demonstrating an economical synthesis strategy with overall yields of 73.5% to 87%. This synthesis route offers access to new active biomolecules through the O-alkylation reaction under various operating conditions, emphasizing the compound's role in creating new bioactive molecules (Mabrouk et al., 2020).
Synthesis and Biological Activity
Another significant contribution is from Kletskov et al. (2018), who explored the synthesis and biological activity of novel comenic acid derivatives containing isoxazole and isothiazole moieties. Although not directly mentioning "this compound", the study involves the synthesis of esters and conjugates with related structures, demonstrating the compound's potential in producing derivatives with synergetic effects in chemotherapy for brain tumors (Kletskov et al., 2018).
Antimicrobial and Anticancer Agents
Research by Hafez et al. (2016) on novel pyrazole derivatives, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one, highlights the antimicrobial and anticancer potential of these compounds. This study, which synthesized compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, demonstrated higher anticancer activity for some compounds compared to the reference drug doxorubicin, showcasing the significant potential of pyrazole derivatives in medical research (Hafez et al., 2016).
Synthesis of Bis-3-aminoimidazo[1,2-a]pyridines, Pyrimidines, and Pyrazines
A study by Shaabani et al. (2009) on the synthesis of extended pi-conjugated systems, including bis-3-aminoimidazo[1, 2-a] pyridines, pyrimidines, and pyrazines, through a novel pseudo five-component condensation, demonstrates the versatility of pyrazole derivatives. This research underscores the compound's utility in creating novel pi-conjugated systems with potential applications in electronic and optical materials (Shaabani et al., 2009).
Synthesis, Reaction, and X-ray Crystal Structure Analysis
The study by Attanasi et al. (1997) on 1-substituted and 1-unsubstituted 1H-pyrazol-5(2H)-ones, prepared through the reaction of conjugated azoalkenes, provides insights into the synthesis, reaction mechanisms, and structural analysis of pyrazole derivatives. This research, which includes methanolysis under reflux conditions, contributes to the understanding of the chemical behavior and structural properties of pyrazole derivatives, including potential applications in designing new materials and molecules (Attanasi et al., 1997).
特性
IUPAC Name |
(5-amino-1-methylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-8-5(6)2-4(3-9)7-8/h2,9H,3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKXEYGIPCXWTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide hydrochloride](/img/structure/B2960156.png)

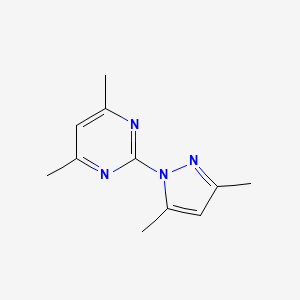

![2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2960165.png)
![4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B2960166.png)
![2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2960167.png)
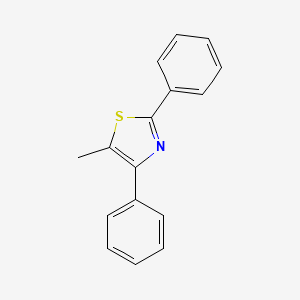

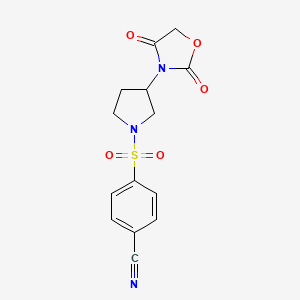
![2-Cyclopropyl-4-[(4-cyclopropylidenepiperidin-1-yl)methyl]-1,3-thiazole](/img/structure/B2960173.png)
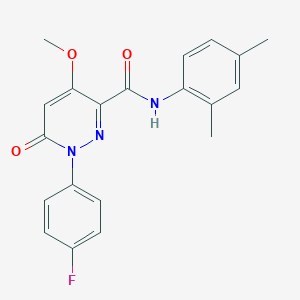
![N-(4-(dimethylamino)phenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2960177.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2960178.png)